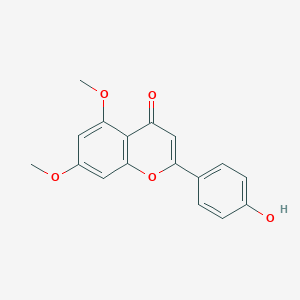
5,7-Dimethoxy-4'-hydroxyflavone
Vue d'ensemble
Description
5,7-Dimethoxy-4’-hydroxyflavone, also known as 4’,7-dimethylapigenin, apigenin dimethylether, or apigenin 7,4’-dimethyl ether, is a flavone that inhibits α-glucosidase and α-amylase enzymes and enhances 2-NBDG uptake in L6 cells .
Synthesis Analysis
The synthesis of flavones and flavanones, including 5,7-Dimethoxy-4’-hydroxyflavone, can be achieved from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . Another study reported the synthesis of 4’,7-Dimethoxy-5-Hydroxyflavone from phloroglucinol and p-hydroxybenzaldehyde in six steps .Molecular Structure Analysis
The molecular formula of 5,7-Dimethoxy-4’-hydroxyflavone is C17H16O5. Its average mass is 300.306 Da and its monoisotopic mass is 300.099762 Da .Applications De Recherche Scientifique
Antioxidant and Antitumor Activities : Flavonoids including 5,7-Dimethoxy-4'-hydroxyflavone derivatives have demonstrated antioxidant and antitumor promoting activities. For instance, certain derivatives exhibited strong antioxidant and free radical scavenging activities, indicating their potential as therapeutic agents in oxidative stress-related conditions and possibly in cancer prevention or treatment (Jasril et al., 2003).
Metabolism and Biotransformation : Research on the metabolism of polymethoxyflavones has revealed that compounds like 5,7-Dimethoxy-4'-hydroxyflavone can be metabolized by human intestinal bacteria to other bioactive compounds. Understanding these metabolic pathways is crucial for evaluating the bioavailability and therapeutic potential of these compounds (Mihyang Kim et al., 2014).
Anticholinesterase Activity : Flavones, including 5,7-Dimethoxy-4'-hydroxyflavone, have been studied for their cholinesterase inhibitory activity, which is relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds with this structure have shown potential as selective inhibitors, which may be useful in designing therapeutic agents (P. Sawasdee et al., 2009).
Anti-inflammatory Activity : Some studies have reported the anti-inflammatory activities of 5,7-dimethoxyflavone derivatives. They have been found to possess significant effects comparable to standard drugs in various models of inflammation, which suggests their potential in treating inflammatory conditions (A. Panthong et al., 1989).
Antidiabetic and Hypolipidemic Effects : There's evidence supporting the antidiabetic and hypolipidemic effects of 5,7-Dimethoxyflavone in experimental models. It has been observed to positively influence blood sugar, lipid profiles, and even pancreatic integrity in diabetic models, indicating its potential as an antidiabetic agent (Yongli Xie et al., 2019).
Mécanisme D'action
5,7-Dimethoxy-4’-hydroxyflavone has been found to suppress sarcopenia by regulating protein turnover and mitochondria biogenesis-related pathways . It stimulates the phosphatidylinositol 3-kinase-Akt pathway, activating the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis .
Safety and Hazards
While specific safety and hazards data for 5,7-Dimethoxy-4’-hydroxyflavone is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-12-7-15(21-2)17-13(19)9-14(22-16(17)8-12)10-3-5-11(18)6-4-10/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARICZLGTUHLTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167487 | |
| Record name | 5,7-Dimethoxy-4'-hydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16290-50-9 | |
| Record name | 5,7-Dimethoxy-4'-hydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016290509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethoxy-4'-hydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




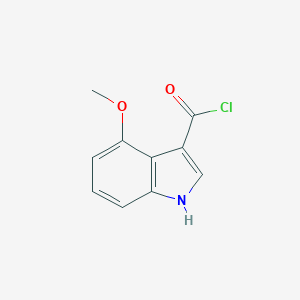
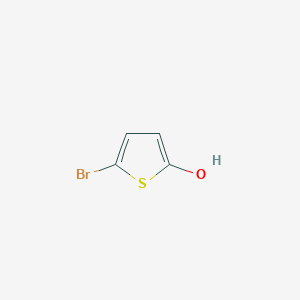
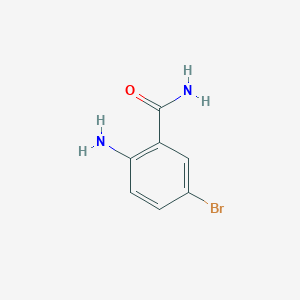
![3-Bromo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B60136.png)
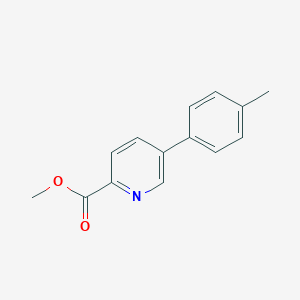
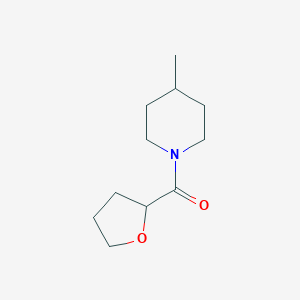


![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)



